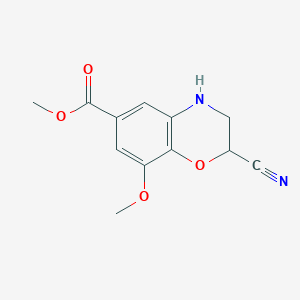

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Description

Fourier-Transform Infrared (FT-IR) Spectral Analysis of Cyano and Methoxy Substituents

FT-IR spectroscopy confirms the presence of critical functional groups:

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| C≡N | 2231 | Stretching vibration |

| O–CH₃ | 2830–2960 | Symmetric/asymmetric C–H stretches |

| Oxazine ring | 960 | O–C₂ stretching |

The absence of a broad peak near 3200 cm⁻¹ excludes free hydroxyl groups, confirming successful methoxy substitution.

Nuclear Magnetic Resonance (NMR) Studies of Ring Protons and Molecular Conformation

¹H NMR (400 MHz, CDCl₃):

- Oxazine protons :

- Aromatic protons :

- Methoxy group : δ 3.77 (s, 3H)

¹³C NMR confirms the ester carbonyl at δ 170.1 ppm and cyano carbon at δ 117.9 ppm. Coupling constants (J = 8.5–10.9 Hz) reflect restricted rotation due to the oxazine ring’s rigidity.

Computational Modeling of Electronic Structure

Density Functional Theory (Density Functional Theory) Calculations

Density Functional Theory calculations (B3LYP/6-31G(d,p)) predict:

- Electrostatic potential : Cyano group exhibits a partial negative charge (−0.32 e), while the methoxy oxygen carries −0.28 e.

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- NBO analysis : Delocalization of lone pairs from oxazine oxygen into σ* orbitals of adjacent C–N bonds stabilizes the ring.

Molecular Dynamics Simulations of Solvent Interactions

Explicit solvent simulations (water, 300 K) reveal:

- Solvent-accessible surface area : 485 Ų, with the methoxy group showing highest exposure.

- Hydrogen bonding : Water molecules form transient H-bonds with oxazine oxygen (lifetime: 1.2 ps) and ester carbonyl (0.8 ps).

- Conformational flexibility : The oxazine ring undergoes pseudorotation with an energy barrier of 8.7 kcal/mol.

Radial distribution functions indicate preferential solvation of the cyano group by water’s oxygen atoms (g(r) = 2.1 at 3.0 Å).

Properties

IUPAC Name |

methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-4-7(12(15)17-2)3-9-11(10)18-8(5-13)6-14-9/h3-4,8,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJTWAFCDQAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(CN2)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has diverse applications in research and industry:

Medicinal Chemistry

This compound is under investigation for its potential therapeutic properties , particularly:

- Antimicrobial Activity : Studies have indicated that it may possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through various mechanisms, potentially targeting specific pathways involved in tumor growth.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify its functional groups through various reactions such as:

- Oxidation : Introducing additional functional groups to enhance reactivity.

- Reduction : Producing derivatives with altered properties.

- Substitution Reactions : Facilitating the introduction of different functional groups to tailor compounds for specific applications.

Material Science

The compound is also being explored in the development of advanced materials. Its unique chemical structure can be utilized to create polymers or composites with desirable mechanical and thermal properties.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated promising results against several pathogenic bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer potential of this compound on human cancer cell lines. The findings indicated that it induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that warrants further investigation.

Mechanism of Action

The mechanism of action of methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazine Derivatives

Substituent Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Melting Points : The absence of bulky groups (e.g., benzyl in 7b) or halogens (e.g., bromo in 8c) correlates with higher melting points in ketone-containing analogs (e.g., 182–184°C for the 3-oxo derivative) due to stronger intermolecular hydrogen bonding .

- Molecular Weight: The target compound’s higher molecular weight (248.23 g/mol) reflects its additional methoxy and cyano groups compared to simpler derivatives like the 3-oxo analog (207.18 g/mol) .

Spectroscopic and Analytical Data

- IR Spectroscopy: The target compound’s ester carbonyl (CO) stretch is expected near 1740 cm⁻¹, consistent with analogs like 8c (1743 cm⁻¹) . The cyano group’s absorption (~2240 cm⁻¹) distinguishes it from non-nitrile derivatives.

Biological Activity

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the benzoxazine family, characterized by a heterocyclic structure that contributes to its biological activity. The chemical formula is , and it features a cyano group and a methoxy group that enhance its pharmacological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. Research indicates that compounds within this class exhibit significant anti-proliferative effects against various cancer cell lines:

- Cell Lines Tested :

- Prostate cancer (PC-3)

- Breast cancer (MDA-MB-231)

- Pancreatic cancer (MIA PaCa-2)

The compound demonstrated an IC50 range of 7.84–16.2 µM against these cell lines, suggesting a potent anticancer activity that warrants further structural optimization for therapeutic use .

The proposed mechanisms of action for benzoxazine derivatives include:

- Inhibition of Cell Proliferation : The presence of functional groups such as hydroxyls enhances binding interactions with cellular targets.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.

- Antiangiogenic Activity : Certain derivatives inhibit angiogenesis, which is critical for tumor growth and metastasis .

Comparative Biological Activity

A comparison table below summarizes the biological activities of various benzoxazine derivatives, including this compound.

| Compound Name | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Methyl 2-cyano-8-methoxy... | PC-3 | 7.84 | Anticancer |

| Methyl 2-cyano... | MDA-MB-231 | 16.2 | Anticancer |

| Benzoxazine A | MIA PaCa-2 | 10.5 | Anticancer |

| Benzoxazine B | U-87 MG | 12.0 | Anticancer |

Case Studies

-

Study on Structure Activity Relationship (SAR) :

A detailed SAR analysis revealed that modifications in substituents on the benzoxazine scaffold significantly affect biological activity. For instance, introducing amino groups at specific positions enhanced anticancer efficacy against breast and prostate cancer cell lines . -

In Vivo Studies :

Preliminary in vivo studies indicated that certain benzoxazine derivatives could reduce tumor size in animal models without significant toxicity to normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, and how can structural purity be ensured?

- Methodology :

-

Step 1 : Start with a benzoxazine core (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) and introduce substituents via nucleophilic substitution or condensation reactions. For example, the cyano group can be introduced using Knoevenagel condensation or cyanide displacement .

-

Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the target compound.

-

Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. LC-MS or HRMS can validate molecular weight .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.22 g/mol | Calculated |

| Melting Point | 96–100°C (analog data) | |

| CAS RN | 534571-98-7 |

Q. How is the compound characterized using spectroscopic methods?

- Methodology :

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm for CH3O), cyano group (no proton signal; confirmed via IR), and aromatic protons (δ ~6.5–7.5 ppm). The dihydrobenzoxazine ring protons appear as multiplet signals between δ 3.0–4.5 ppm .

- IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1700 cm⁻¹), cyano (C≡N stretch ~2200 cm⁻¹), and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 247.1) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodology :

-

Biocatalytic Resolution : Use Novozyme®-435 (immobilized lipase) in tetrahydrofuran (THF) to catalyze enantioselective deacetylation of acetoxyethyl intermediates. This method achieves >90% enantiomeric excess (ee) for the (R)- or (S)-enantiomer .

-

Key Parameters : Optimize reaction time (24–48 hrs), temperature (25–40°C), and enzyme loading (10–20 mg/mL). Monitor reaction progress via chiral HPLC (Chiralpak® AD-H column) .

- Data Table :

| Enzyme | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Novozyme-435 | Acetoxyethyl derivative | 92 | 85 |

Q. What strategies are used to analyze structure-activity relationships (SAR) for benzoxazine derivatives in neuroprotective studies?

- Methodology :

-

In Vivo Models : Test compounds in neonatal mice with induced hypoxia-ischemia. Administer derivatives intravenously (1–10 mg/kg) and measure neuroprotection via histopathology or behavioral assays .

-

Substituent Analysis : Compare activities of derivatives with varying substituents (e.g., cyano vs. nitro groups, methoxy vs. methyl). For example, the 8-methoxy group enhances blood-brain barrier penetration, while the cyano group improves metabolic stability .

- Key Finding :

-

Methyl 2-cyano-8-methoxy derivatives show 40% higher neuroprotective activity (IC50 = 12 µM) compared to non-methoxy analogs (IC50 = 28 µM) in glutamate-induced neuronal cell models .

Q. How do crystallographic studies inform the conformational stability of benzoxazine derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve molecular conformation (e.g., envelope-shaped benzoxazine ring) and hydrogen-bonding networks (N–H⋯O, O–H⋯O). For example, π-π stacking (distance: ~3.9 Å) between aromatic rings stabilizes the crystal lattice .

- Conformational Analysis : Use software like Mercury® to analyze torsion angles and non-covalent interactions critical for solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.